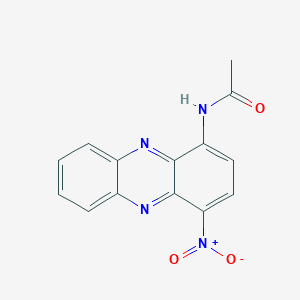![molecular formula C13H12N4O2S B14370958 5-{[(2-Ethylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione CAS No. 91026-81-2](/img/structure/B14370958.png)
5-{[(2-Ethylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[(2-Ethylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has garnered attention due to its unique structural features and promising pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-Ethylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often require the use of solvents like DMF (dimethylformamide) and catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
化学反応の分析
Types of Reactions
5-{[(2-Ethylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant anticancer, antibacterial, and antifungal activities.
Medicine: Potential therapeutic agent for the treatment of cancer, diabetes, and infectious diseases.
Industry: Used in the development of new materials with unique properties.
作用機序
The mechanism of action of 5-{[(2-Ethylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
1,2,4-Oxadiazole: Known for its antibacterial and antifungal activities.
1,3,4-Thiadiazole: Exhibits anticancer and anti-inflammatory properties.
Quinazoline Derivatives: Widely studied for their anticancer and antiviral activities.
Uniqueness
5-{[(2-Ethylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione stands out due to its unique combination of the quinazoline and oxadiazole moieties, which confer enhanced biological activity and specificity .
特性
CAS番号 |
91026-81-2 |
|---|---|
分子式 |
C13H12N4O2S |
分子量 |
288.33 g/mol |
IUPAC名 |
5-[(2-ethylquinazolin-4-yl)oxymethyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C13H12N4O2S/c1-2-10-14-9-6-4-3-5-8(9)12(15-10)18-7-11-16-17-13(20)19-11/h3-6H,2,7H2,1H3,(H,17,20) |
InChIキー |
GINPYZRLICDUHY-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC3=NNC(=S)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


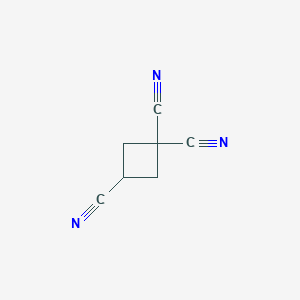
![2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14370878.png)
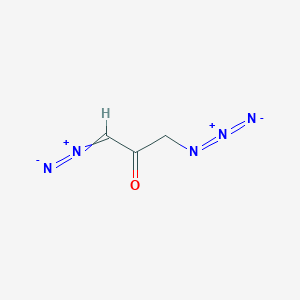
![Propanedinitrile, [1,1'-biphenyl]-4-yl-](/img/structure/B14370885.png)
![5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B14370889.png)
![Methyl 4-[(6-chloro-9h-purin-9-yl)methyl]benzoate](/img/structure/B14370893.png)
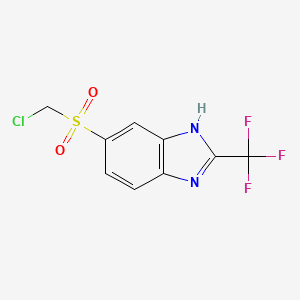
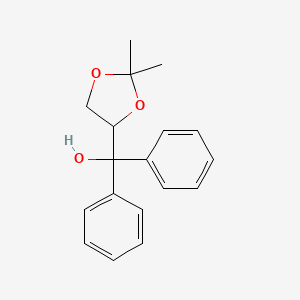
![(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14370914.png)
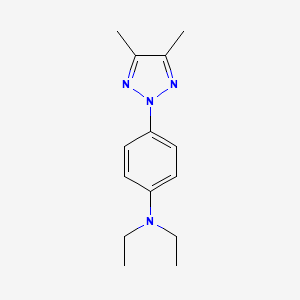
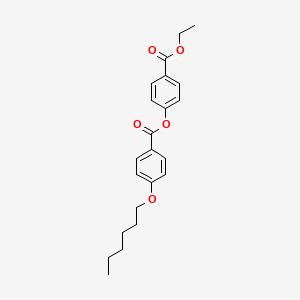
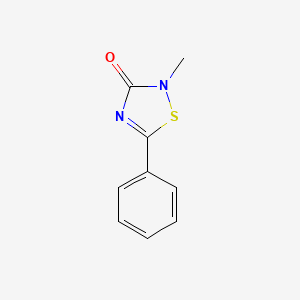
![[(4-Phenoxybutane-1-sulfinyl)methyl]benzene](/img/structure/B14370948.png)
